Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate
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Overview
Description
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl group, an indole moiety, and a phenylsulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, sulfonylation, and esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the indole moiety may interact with specific amino acid residues in the active site. The phenylsulfonyl group can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)alaninate: Lacks the phenylsulfonyl group, which may affect its biological activity and solubility.
Methyl 3,3,3-trifluoro-2-(1H-indol-3-YL)-N-(phenylsulfonyl)alaninate: Lacks the methyl group on the indole moiety, which may influence its binding affinity and specificity.
Uniqueness
Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate is unique due to the presence of all three functional groups (trifluoromethyl, indole, and phenylsulfonyl) in its structure. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (2S)-2-(benzenesulfonamido)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-12-16(14-10-6-7-11-15(14)23-12)18(17(25)28-2,19(20,21)22)24-29(26,27)13-8-4-3-5-9-13/h3-11,23-24H,1-2H3/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANHQEIRDOHURI-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)[C@](C(=O)OC)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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